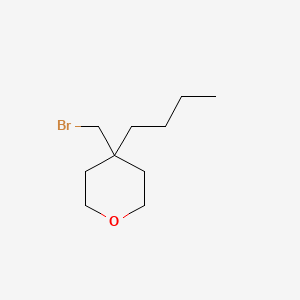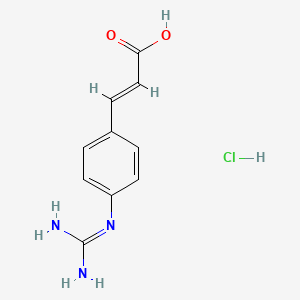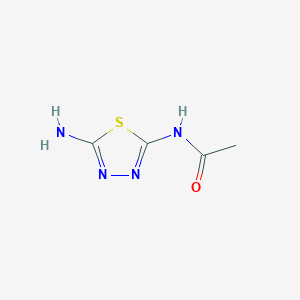
2-(Ethylamino)heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylamino)heptanoic acid is an organic compound characterized by a seven-carbon chain with an ethylamino group attached to the second carbon and a carboxylic acid functional group at the terminal end
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(ethylamino)heptanoic acid typically involves the alkylation of heptanoic acid derivatives. One common method is the reaction of heptanoic acid with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the ethylamino group.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and higher yields. The process involves the continuous addition of heptanoic acid and ethylamine into the reactor, with the reaction mixture being constantly stirred and maintained at an optimal temperature.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Ethylamino)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethylamino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of heptanoic acid derivatives like heptanal.
Reduction: Production of 2-(ethylamino)heptanol.
Substitution: Various substituted heptanoic acid derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-(Ethylamino)heptanoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving amino acid analogs and their effects on biological systems.
Medicine: Research into potential therapeutic uses, such as in the development of new drugs targeting specific pathways.
Industry: It serves as a precursor for the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(ethylamino)heptanoic acid exerts its effects depends on its interaction with molecular targets. The ethylamino group can interact with enzymes or receptors, influencing various biochemical pathways. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating metabolic processes.
Comparaison Avec Des Composés Similaires
Heptanoic acid: A simple carboxylic acid with a seven-carbon chain.
2-Aminoheptanoic acid: Similar structure but with an amino group instead of an ethylamino group.
2-(Methylamino)heptanoic acid: Contains a methylamino group instead of an ethylamino group.
Uniqueness: 2-(Ethylamino)heptanoic acid is unique due to the presence of the ethylamino group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C9H19NO2 |
|---|---|
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
2-(ethylamino)heptanoic acid |
InChI |
InChI=1S/C9H19NO2/c1-3-5-6-7-8(9(11)12)10-4-2/h8,10H,3-7H2,1-2H3,(H,11,12) |
Clé InChI |
QPROMIVUGVDBCP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C(=O)O)NCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[2-(Difluoromethoxy)phenyl]hydrazine](/img/structure/B13523554.png)
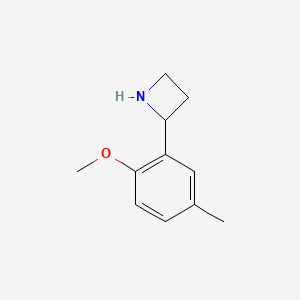
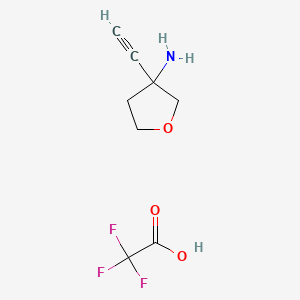
![8-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13523566.png)
